Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-
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Overview
Description
Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- is a bicyclic compound with a unique structure that includes a norbornane framework. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- typically involves a series of steps starting from simple organic molecules. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the carboxylic acid and amino groups. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for the production of large quantities of the compound with high purity and consistency. The use of automated systems and advanced catalysts can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reagents.
Substitution: Halogenating agents or nucleophiles can be used under various conditions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or in drug design.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism can vary depending on the context in which the compound is used, such as in drug design or material science.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane-2-carboxylic acid: A closely related compound with similar structural features but lacking the amino group.
Bicyclo(2.2.1)heptane-2-carboxylic acid, methyl ester: Another derivative with a methyl ester group instead of the amino group.
Uniqueness
The presence of the amino group in Bicyclo(221)heptane-2-carboxylic acid, 2-amino-, endo- makes it unique compared to its analogs
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8-/m0/s1 |
InChI Key |
MPUVBVXDFRDIPT-BBVRLYRLSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N |
Origin of Product |
United States |
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